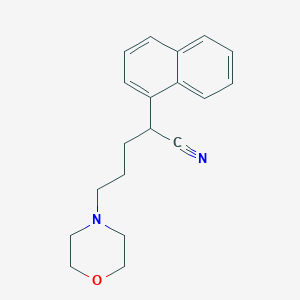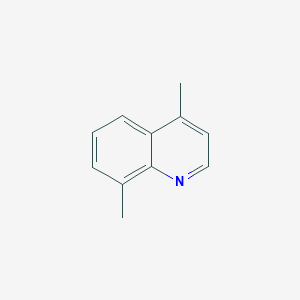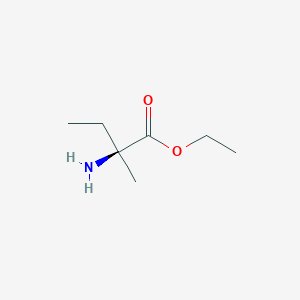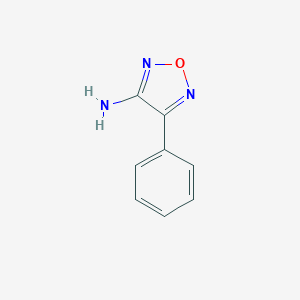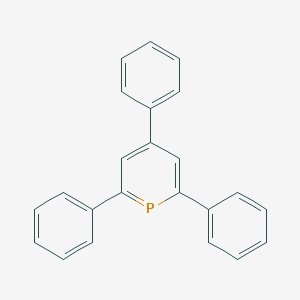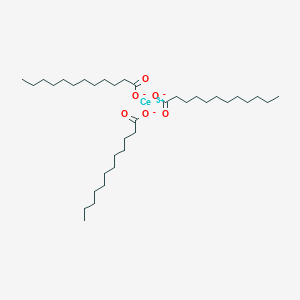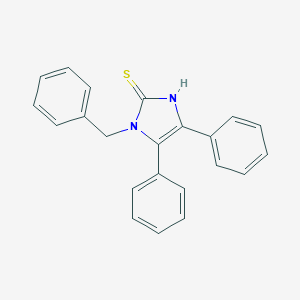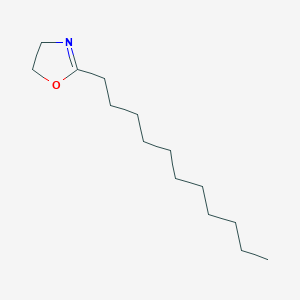
Cyclooctane, methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctane, methoxy- is a chemical compound with the molecular formula C9H18O. It is a cyclic ether that has a methoxy group (-OCH3) attached to the cyclooctane ring. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of cyclooctane, methoxy- is not fully understood. However, it is believed to act as a Lewis base due to the presence of the methoxy group. It can also act as a nucleophile in certain reactions.
Effets Biochimiques Et Physiologiques
Cyclooctane, methoxy- has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, its effects on human health are not well understood. It has been shown to have some antimicrobial properties and has been used as a preservative in food and cosmetic products.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclooctane, methoxy- has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents. However, its low boiling point and high vapor pressure can make it difficult to handle in certain experiments.
Orientations Futures
There are several future directions for the study of cyclooctane, methoxy-. One potential area of research is its use as a solvent in organic reactions. It has been shown to have unique properties that make it a promising alternative to traditional solvents. Another area of research is its potential applications in the field of medicine. Its low toxicity and antimicrobial properties make it a promising candidate for the development of new drugs.
Conclusion
In conclusion, cyclooctane, methoxy- is a unique compound that has gained significant attention in the scientific community. Its potential applications in various fields of science make it an exciting area of research. With further study, this compound may have a significant impact on the development of new drugs and the advancement of organic chemistry.
Méthodes De Synthèse
Cyclooctane, methoxy- can be synthesized using various methods. One of the most commonly used methods is the Williamson ether synthesis. In this method, cyclooctanol is reacted with sodium hydride (NaH) in the presence of dimethyl sulfate (DMS) to form cyclooctane, methoxy-.
Applications De Recherche Scientifique
Cyclooctane, methoxy- has been extensively studied for its potential applications in various fields of science. It has been used as a solvent in organic reactions and as a reagent in the synthesis of complex organic molecules. It has also been studied for its potential applications in the field of medicine.
Propriétés
Numéro CAS |
13213-32-6 |
|---|---|
Nom du produit |
Cyclooctane, methoxy- |
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
methoxycyclooctane |
InChI |
InChI=1S/C9H18O/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 |
Clé InChI |
FEBQZXLIAIUGGQ-UHFFFAOYSA-N |
SMILES |
COC1CCCCCCC1 |
SMILES canonique |
COC1CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



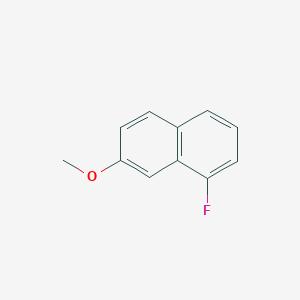
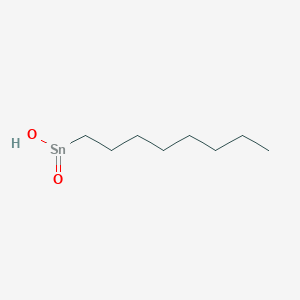
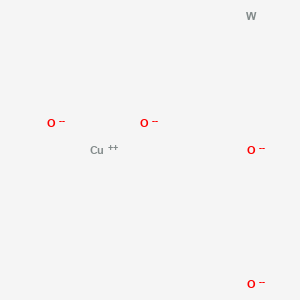
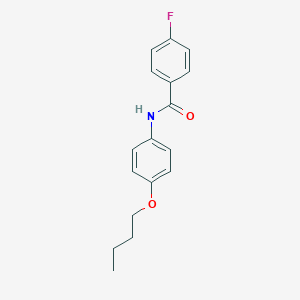
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
